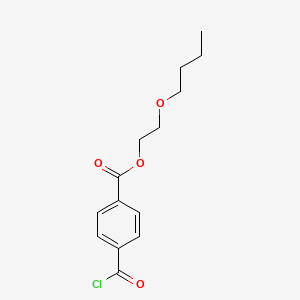![molecular formula C17H12ClNO3 B14325066 {2-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]phenyl}acetic acid CAS No. 105803-73-4](/img/structure/B14325066.png)
{2-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]phenyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]phenyl}acetic acid is an organic compound that features a unique structure combining a chlorophenyl group and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]phenyl}acetic acid typically involves the reaction of 3-chlorophenylacetic acid with appropriate reagents to form the oxazole ring. One common method involves the use of 2-chlorobenzyl chloride and 1-butanol . The reaction conditions often require heating and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a solid form .
Análisis De Reacciones Químicas
Types of Reactions
{2-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]phenyl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens like bromine. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced .
Aplicaciones Científicas De Investigación
{2-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]phenyl}acetic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of {2-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may interact with neuronal voltage-sensitive sodium channels and L-type calcium channels, influencing cellular processes . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-Chlorophenylacetic acid: A related compound with similar structural features but lacking the oxazole ring.
Dicofol: Another compound with a chlorophenyl group, used as an acaricide.
Indole derivatives: Compounds with similar aromatic structures and potential biological activities.
Uniqueness
{2-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]phenyl}acetic acid is unique due to its combination of a chlorophenyl group and an oxazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
105803-73-4 |
|---|---|
Fórmula molecular |
C17H12ClNO3 |
Peso molecular |
313.7 g/mol |
Nombre IUPAC |
2-[2-[3-(3-chlorophenyl)-1,2-oxazol-5-yl]phenyl]acetic acid |
InChI |
InChI=1S/C17H12ClNO3/c18-13-6-3-5-12(8-13)15-10-16(22-19-15)14-7-2-1-4-11(14)9-17(20)21/h1-8,10H,9H2,(H,20,21) |
Clave InChI |
RNNGRIBGMYMFOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC(=O)O)C2=CC(=NO2)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


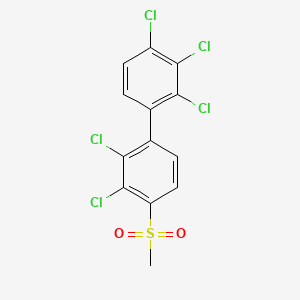

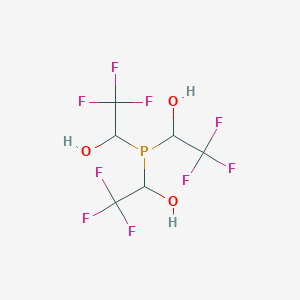
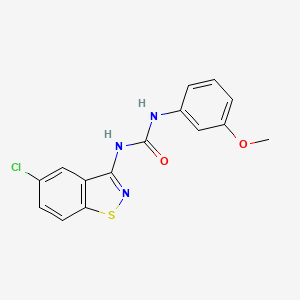


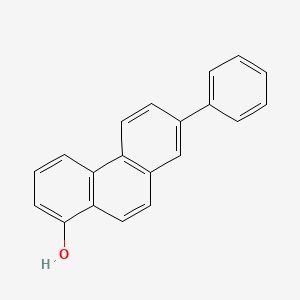

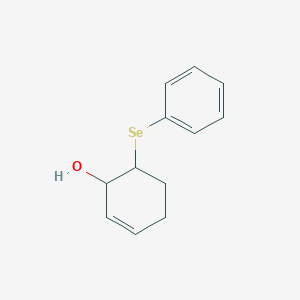

![2-[(E)-(Hex-5-en-1-yl)diazenyl]propane-2-peroxol](/img/structure/B14325033.png)

![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenoxypyridine](/img/structure/B14325048.png)
